N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then functionalized with the 3-chlorophenyl group through nucleophilic substitution reactions, often using 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride to yield the target compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Yields oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Produces reduced derivatives, often resulting in the removal of halogen atoms.
Substitution: Leads to the formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, potentially influencing the release and uptake of neurotransmitters.
Comparison with Similar Compounds
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives:
Similar Compounds: Compounds such as and share structural similarities.
Uniqueness: The unique substitution pattern on the piperazine ring and the presence of the butylphenyl and chlorophenyl groups confer distinct pharmacological properties, making it a valuable compound for research.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTOBDPGELMOFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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